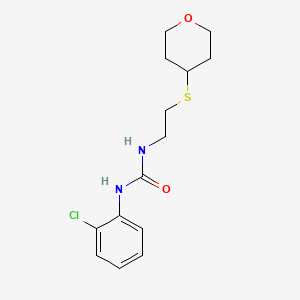![molecular formula C22H16F3N3O B2971028 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 392704-08-4](/img/structure/B2971028.png)
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one, also known as ANI-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ANI-7 belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to have anti-inflammatory and analgesic effects. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to have neuroprotective effects, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is its high potency and selectivity, which makes it a valuable tool for studying the role of CK2 in cell signaling and disease. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to be stable in vitro and in vivo, which makes it a suitable candidate for drug development. However, one of the limitations of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one. One area of interest is the development of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of CK2 in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one and its derivatives, in order to evaluate their potential for clinical use.
合成法
The synthesis of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves the reaction of 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one with aniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain pure 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one.
科学的研究の応用
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is in the field of cancer research. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy drugs, thereby enhancing their effectiveness.
特性
IUPAC Name |
2-(anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)15-7-6-10-17(13-15)28-20(14-26-16-8-2-1-3-9-16)27-19-12-5-4-11-18(19)21(28)29/h1-13,26H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHQTLSCFCJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2970951.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2970952.png)
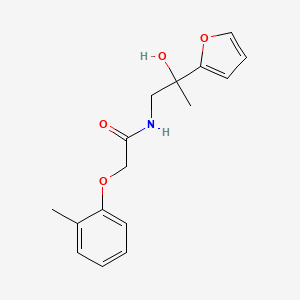
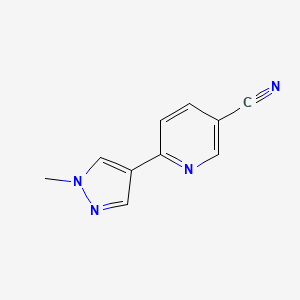
![7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2970959.png)
![N'-[(4-Fluorophenyl)methyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2970960.png)
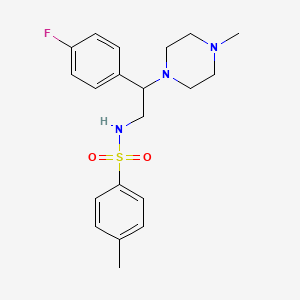
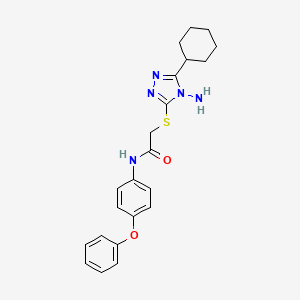
![1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea](/img/structure/B2970963.png)
